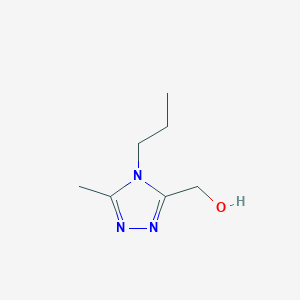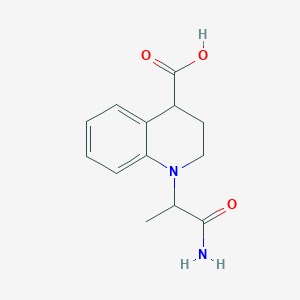
1-(1-Carbamoylethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Overview
Description
1-(1-Carbamoylethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CETQ) is a synthetic compound that has been studied extensively for its potential applications in various scientific fields. CETQ is a derivative of tetrahydroquinoline, a molecule that is known for its unique structural and chemical properties. CETQ has been studied for its ability to act as a catalyst in organic synthesis, and for its potential as a therapeutic agent. In
Scientific Research Applications
1. Protection against SARS-CoV-2 Infection
- Summary of Application : FBA has been found to exert a protective action against SARS-CoV-2 infection in the human small intestine and enterocytes .
- Methods of Application : The study investigated the effects of FBA on various aspects of SARS-CoV-2 infection, including infectivity, host functional receptor expression, pro-inflammatory cytokines expression, genes involved in the antiviral response, and the activation of Nf-kB nuclear factor (erythroid-derived 2-like) 2 (Nfr2) pathways .
- Results or Outcomes : FBA was found to positively modulate crucial aspects of the infection in small intestinal biopsies and human enterocytes, reducing the expression of ACE2, TMPRSS2 and NRP1, pro-inflammatory cytokines interleukin (IL)-15, monocyte chemoattractant protein-1 (MCP-1) and TNF-α, and regulating several genes involved in antiviral pathways .
2. Modulation of Neonatal Gastrointestinal Function and Immunity
- Summary of Application : FBA has been found to have a modulatory action on neonatal gastrointestinal function and immunity .
- Methods of Application : The study investigated the tolerability and modulatory action of FBA as a new component for infant formula .
- Results or Outcomes : The study found that FBA could be an ideal compound for infant formulas for an efficient regulation of a number of protective actions at the gastrointestinal tract level and at the systemic level .
3. Treatment of Inflammatory Skin Conditions
- Summary of Application : FBA has been suggested as a potential treatment for inflammatory skin conditions .
- Methods of Application : The study proposed the topical application of FBA as a therapeutic strategy .
- Results or Outcomes : The study suggested that topical butyrate treatment may prove to be a beneficial therapeutic strategy with the ability to “cure” inflammatory skin conditions .
properties
IUPAC Name |
1-(1-amino-1-oxopropan-2-yl)-3,4-dihydro-2H-quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-8(12(14)16)15-7-6-10(13(17)18)9-4-2-3-5-11(9)15/h2-5,8,10H,6-7H2,1H3,(H2,14,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDNOIVWNYWFHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N1CCC(C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Carbamoylethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



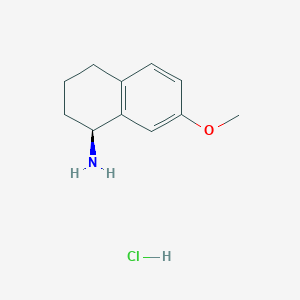


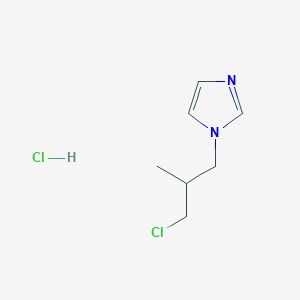
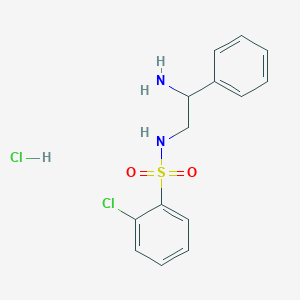
![(3R)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol](/img/structure/B1431777.png)
![2-[4-(4-Methylphenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1431778.png)
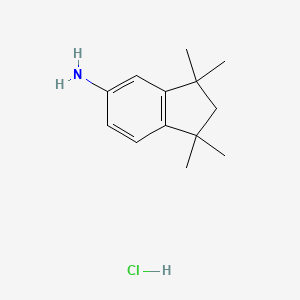
![1-[2-(2-chlorophenoxy)ethyl]-1H-indole-2-carboxylic acid](/img/structure/B1431780.png)
![2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-1,3-thiazole](/img/structure/B1431782.png)

![3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol hydrochloride](/img/structure/B1431787.png)
![Ethyl 2,6-dimethyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carboxylate](/img/structure/B1431791.png)
